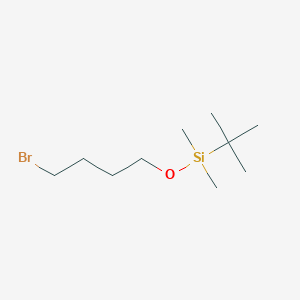

(4-Bromobutoxy)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobutoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORLKVKBZRVNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342491 | |

| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89043-32-3 | |

| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromobutoxy)(tert-butyl)dimethylsilane: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)(tert-butyl)dimethylsilane is a bifunctional chemical compound widely utilized in the field of medicinal chemistry and drug discovery. Its structure incorporates a tert-butyldimethylsilyl (TBDMS) protecting group and a terminal alkyl bromide, making it a valuable linker molecule. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and characterization, along with illustrative diagrams of its application in protein degradation pathways, are presented to support researchers in its effective utilization.

Chemical Structure and Identification

This compound is a silane derivative with a linear four-carbon chain. One terminus of the chain is functionalized with a bromine atom, while the other is connected to a tert-butyldimethylsilyloxy group.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 89043-32-3[1] |

| Molecular Formula | C₁₀H₂₃BrOSi[1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCBr[1] |

| InChIKey | YORLKVKBZRVNMZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 267.28 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥95% |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment[2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and quality control of this compound. While detailed spectra are often found in specialized databases, the key expected spectral features are outlined below.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Expected signals for tert-butyl protons (~0.9 ppm), dimethylsilyl protons (~0.1 ppm), and methylene protons of the butoxy chain (multiple signals between 1.5-3.7 ppm). |

| ¹³C NMR | Expected signals for the carbon atoms of the tert-butyl group, dimethylsilyl group, and the four distinct carbons of the butoxy chain. Data is available in spectral databases.[1] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number: 284446). Key fragments would arise from the loss of the tert-butyl group and cleavage of the butoxy chain.[1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for C-H stretching and bending, Si-C stretching, and C-O stretching. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of similar haloalkoxy(tert-butyl)dimethylsilane compounds.

Materials:

-

4-Bromo-1-butanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The butoxy chain of this compound serves as a flexible linker connecting the POI-binding ligand and the E3 ligase-binding ligand.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that results in the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential coupling strategy.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern drug discovery. Its bifunctional nature allows for the straightforward synthesis of linker-based molecules, most notably PROTACs. The information provided in this technical guide, including its properties, synthesis, and application workflows, serves as a comprehensive resource for researchers aiming to leverage this compound in their drug development endeavors. The continued exploration of PROTACs and other novel therapeutic modalities will undoubtedly ensure the sustained importance of linkers such as this compound.

References

An In-depth Technical Guide to (4-bromobutoxy)(tert-butyl)dimethylsilane (CAS 89043-32-3): A Core Component in Bifunctional Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-bromobutoxy)(tert-butyl)dimethylsilane, a key bifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Identification

This compound, identified by CAS number 89043-32-3, is an organosilicon compound featuring a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This unique structure allows for sequential, chemoselective reactions, making it a valuable tool in multi-step organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference. Please note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃BrOSi | PubChem[1] |

| Molecular Weight | 267.28 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89043-32-3 | PubChem[1] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCBr | PubChem[1] |

| InChI Key | YORLKVKBZRVNMZ-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point (Predicted) | 250.4 ± 13.0 °C | ChemicalBook |

| Density (Predicted) | 1.073 ± 0.06 g/cm³ | ChemicalBook |

| Appearance | Colorless liquid (likely) | |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromo-1-butanol with a tert-butyldimethylsilyl group. The reactivity of this molecule is characterized by the distinct functionalities at its two ends: the alkyl bromide and the silyl ether.

Synthesis Protocol

Reaction:

Materials and Reagents:

-

4-bromo-1-butanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-1-butanol (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq) or triethylamine (2.0 eq).

-

If using triethylamine, a catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity Profile

The two reactive ends of this compound allow for a modular approach in synthesis.

-

Alkyl Bromide: The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2). This allows for the attachment of the linker to a nucleophilic site on a target molecule, such as an amine, phenol, or thiol.

-

TBDMS Ether: The tert-butyldimethylsilyl ether is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the bromide end. The TBDMS group can be selectively deprotected under acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF) to reveal the primary alcohol for subsequent functionalization.

Application in PROTAC Synthesis

A primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling process. The following diagram and protocol outline a general experimental workflow.

References

An In-depth Technical Guide to the Synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane from 4-bromo-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane, a valuable bifunctional molecule often utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as an intermediate in various organic syntheses.[1] The described procedure involves the protection of the primary alcohol of 4-bromo-1-butanol as a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group in organic chemistry.[2]

The TBDMS group is favored for its stability across a wide range of reaction conditions, yet it can be selectively removed when necessary.[2] The steric bulk of the TBDMS group allows for high selectivity in the silylation of less sterically hindered primary alcohols.[2]

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromo-1-butanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an anhydrous aprotic solvent.

Figure 1. Synthesis of this compound.

Quantitative Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and the final product is provided in Table 1.

| Property | 4-bromo-1-butanol | This compound |

| CAS Number | 33036-62-3 | 89043-32-3[3] |

| Molecular Formula | C₄H₉BrO | C₁₀H₂₃BrOSi[3] |

| Molecular Weight | 153.02 g/mol | 267.28 g/mol [3] |

| Boiling Point | 56-58 °C | Not available |

| Density | 1.68 g/cm³ | Not available |

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from 4-bromo-1-butanol.

Materials:

-

4-bromo-1-butanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1-butanol (1.0 eq). Dissolve the alcohol in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add imidazole (2.2 eq). Stir until all the imidazole has dissolved. Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Logical Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

References

In-depth Technical Guide: Spectral Analysis of (4-Bromobutoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (4-Bromobutoxy)(tert-butyl)dimethylsilane. The information presented is intended to support researchers and professionals in drug development and other scientific fields in the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.63 | t | 2H | O-CH₂ -CH₂- |

| 3.42 | t | 2H | CH₂-CH₂ -Br |

| 1.89 | p | 2H | -CH₂-CH₂ -CH₂- |

| 1.60 | p | 2H | O-CH₂-CH₂ -CH₂- |

| 0.89 | s | 9H | -C(CH₃ )₃ |

| 0.05 | s | 6H | -Si(CH₃ )₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 62.8 | O-C H₂- |

| 33.8 | C H₂-Br |

| 31.2 | -CH₂-C H₂-CH₂- |

| 29.8 | O-CH₂-C H₂-CH₂- |

| 26.0 | -C (CH₃)₃ |

| 18.4 | -C (CH₃)₃ |

| -5.2 | -Si(C H₃)₂- |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 211/213 | Moderate | [M - C₄H₉]⁺ |

| 167/169 | Moderate | [Br(CH₂)₄O]⁺ |

| 129 | High | [M - Br - C₄H₈O]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 57 | High | [C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Mass Spectrometry (MS):

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which separated the compound before it entered the mass spectrometer. The mass spectrometer was operated in full scan mode to detect a wide range of mass-to-charge ratios.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with annotations for the proton and carbon environments corresponding to the NMR data.

Caption: Molecular structure with NMR assignments.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Caption: Key fragmentations in the mass spectrum.

The Indispensable Shield: An In-Depth Technical Guide to tert-Butyldimethylsilyl (TBDMS) Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic use of protecting groups is paramount. Among the arsenal of chemical shields available to a synthetic chemist, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out as a versatile and robust protector for hydroxyl functionalities. Its widespread adoption stems from a favorable combination of stability under a broad range of reaction conditions, ease of introduction, and selective removal, making it an indispensable tool for navigating complex synthetic pathways. This technical guide provides a comprehensive overview of the TBDMS protecting group, from its fundamental properties to detailed experimental protocols and its application in sophisticated synthetic strategies.

Core Principles: Understanding the TBDMS Group

The TBDMS group is a silyl ether, formed by the reaction of an alcohol with a tert-butyldimethylsilylating agent, most commonly tert-butyldimethylsilyl chloride (TBDMSCl). The key to the TBDMS group's utility lies in the steric hindrance provided by the bulky tert-butyl group attached to the silicon atom. This steric bulk shields the silicon-oxygen bond from nucleophilic and electrophilic attack, rendering the protected hydroxyl group unreactive under a variety of conditions where less hindered silyl ethers, such as trimethylsilyl (TMS) ethers, would be cleaved.[1][2]

The stability of the TBDMS ether is significantly greater than that of the TMS ether, being approximately 10,000 times more stable towards hydrolysis.[3] This enhanced stability allows for a wider range of chemical transformations to be performed on the protected molecule without premature deprotection.

Silylation: The Introduction of the TBDMS Protecting Group

The most common method for the introduction of the TBDMS group is the reaction of an alcohol with TBDMSCl in the presence of a base.[4] Imidazole is a frequently used catalyst and base for this transformation, typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] The reaction proceeds via the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[4]

Experimental Protocol: TBDMS Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add imidazole.

-

Stir the solution until the imidazole has completely dissolved.

-

Add TBDMSCl portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[1]

Desilylation: The Removal of the TBDMS Protecting Group

A key advantage of the TBDMS group is the variety of mild conditions under which it can be removed. The most common method for TBDMS deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4] The high affinity of the fluoride ion for silicon drives the cleavage of the strong silicon-oxygen bond.[4]

Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.[3]

Stability of Silyl Ethers: A Quantitative Comparison

The utility of silyl protecting groups in complex synthesis is dictated by their relative stability. The steric hindrance around the silicon atom is the primary factor governing this stability. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the superior stability of TBDMS compared to TMS and its relationship to other bulky silyl groups.

| Silyl Ether | Common Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[2][3][5] |

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple hydroxyl groups, the ability to selectively deprotect one alcohol in the presence of others is crucial. This is achieved through an "orthogonal" protecting group strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions. The differential stability of silyl ethers allows for their use in such strategies. For instance, a labile TMS group can be cleaved under mild acidic conditions that leave a more robust TBDMS group intact. Similarly, a TBDMS group can often be removed selectively in the presence of the even more stable TBDPS group.[6]

Experimental Protocol: Selective Deprotection of a Primary TBDMS Ether in the Presence of a TBDPS Ether

Objective: To selectively cleave a primary TBDMS ether while leaving a more sterically hindered secondary TBDPS ether intact using TBAF.

Materials:

-

Substrate containing both a primary TBDMS ether and a secondary TBDPS ether (1.0 equiv)

-

1.0 M solution of TBAF in THF (1.1 equiv)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF dropwise to the stirred solution.

-

Monitor the reaction progress closely by TLC. The less hindered primary TBDMS ether should be cleaved preferentially.

-

Once the starting material is consumed and the desired partially deprotected product is formed, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the alcohol with the intact TBDPS ether.[7]

Applications in Drug Development and Nucleoside Chemistry

The TBDMS group is extensively used in the synthesis of pharmaceuticals and other bioactive molecules. Its reliability and well-understood reactivity make it a go-to choice for protecting alcohols during the construction of complex carbon skeletons.

In the field of nucleoside and nucleotide chemistry, the TBDMS group has been a workhorse for the protection of the 2'-hydroxyl group of ribonucleosides during the synthesis of RNA.[8][9] This protection is critical to prevent unwanted side reactions and to ensure the correct formation of the phosphodiester backbone. The stability of the TBDMS group to the conditions used for oligonucleotide synthesis, coupled with its clean removal, has made it a valuable tool in the development of nucleic acid-based therapeutics.[8][10]

Beyond Alcohols: Protection of Other Functional Groups

While primarily used for alcohols, TBDMSCl can also be employed to protect other functional groups such as amines and thiols, forming N-silylated and S-silylated compounds, respectively.[11] The conditions for these protections are similar to those used for alcohols, often employing a base in an aprotic solvent. The resulting silylated amines and thiols exhibit enhanced stability compared to their TMS-protected counterparts.

Potential Side Reactions

Despite its robustness, potential side reactions involving the TBDMS group should be considered. Under certain basic or acidic conditions, silyl groups can migrate between adjacent hydroxyl groups, particularly in diol systems. This migration is generally slower for the sterically hindered TBDMS group compared to less bulky silyl groups like TMS.[3][12]

Conclusion

The tert-butyldimethylsilyl protecting group is a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the temporary masking of hydroxyl and other functional groups. Its well-balanced profile of stability, ease of introduction, and selective removal has solidified its place in the synthetic chemist's toolbox. A thorough understanding of its properties, as outlined in this guide, empowers researchers, scientists, and drug development professionals to design and execute more efficient and successful synthetic strategies for the creation of complex and valuable molecules.

References

- 1. jocpr.com [jocpr.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Silyl Groups - Gelest [technical.gelest.com]

- 12. researchgate.net [researchgate.net]

The Dual Nature of Reactivity: An In-depth Technical Guide to Alkyl Bromides in Bifunctional Molecules

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Nuances of Alkyl Bromide Reactivity in Complex Molecular Architectures.

The strategic incorporation of alkyl bromides into bifunctional molecules is a cornerstone of modern medicinal chemistry and drug development. Their reactivity, exquisitely sensitive to the molecular context, allows for the design of highly specific therapeutic agents, including potent covalent inhibitors. This technical guide delves into the core principles governing the reactivity of these molecules, offering a detailed examination of intramolecular reactions, the influence of neighboring groups, and the application of these concepts in creating targeted therapeutics.

Core Concepts: Understanding the Reactivity Landscape

The reactivity of an alkyl bromide is fundamentally dictated by its susceptibility to nucleophilic substitution (SN1 and SN2 reactions). In bifunctional molecules, this reactivity is significantly modulated by the presence of a second functional group. This group can act as an internal nucleophile, leading to intramolecular reactions and often a dramatic increase in reaction rate through a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance .

NGP occurs when a nearby functional group with a lone pair of electrons (e.g., amines, sulfides, ethers) or π-electrons (e.g., alkenes, aromatic rings) participates in the rate-determining step of a substitution reaction. This participation typically involves the formation of a cyclic intermediate, which is then opened by an external nucleophile. The result is often an overall retention of stereochemistry, a hallmark of NGP, due to a double inversion process.

The propensity for a bifunctional alkyl bromide to undergo an intramolecular versus an intermolecular reaction is influenced by several factors, including the length of the alkyl chain connecting the two functional groups, the nature of the participating group, and the reaction conditions. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored.

Quantitative Analysis of Reactivity

The influence of the neighboring group on the reactivity of the alkyl bromide can be quantified by comparing the rate of the intramolecular reaction to that of a similar intermolecular reaction. This rate enhancement is a direct measure of the anchimeric assistance provided by the neighboring group.

Table 1: Kinetic Data for Bifunctional Alkylating Agents

| Compound Class | Compound | Reaction Conditions | Kinetic Parameter | Value | Reference |

| Nitrogen Mustards | Nitrogen Mustard HN-3 | Anhydrous, 25.0 °C | Half-life (t1/2) | 30.14 hours | [1] |

| Bis(2-chloroethyl)amine | Anhydrous, 25.0 °C | Half-life (t1/2) | 22.73 hours | [1] | |

| Sulfur Mustards | Sulfur Mustard (HD) | Anhydrous, 25.0 °C (with sodium ethoxide) | Half-life (t1/2) | 125 minutes | [1] |

| Sulfur Mustard (HD) | Anhydrous, 25.0 °C (with sodium ethoxide and DETA) | Half-life (t1/2) | < 1.5 minutes (>120x faster) | [1] |

Note: While the table above provides data for alkyl chlorides (mustards), the principles of reactivity and the influence of the neighboring nitrogen and sulfur atoms are directly analogous to their alkyl bromide counterparts.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is paramount to understanding the reactivity of bifunctional alkyl bromides. Several techniques can be employed, with the choice depending on the reaction rate and the properties of the reactants and products.

NMR Spectroscopy for Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time.

Protocol:

-

Sample Preparation: Prepare a solution of the bifunctional alkyl bromide in a suitable deuterated solvent within an NMR tube. If an internal standard is used for quantification, it should be added at this stage.

-

Spectrometer Setup: The NMR spectrometer should be pre-warmed to the desired reaction temperature. The instrument is then tuned and shimmed using a sample with a similar composition to the reaction mixture.

-

Initiation of Reaction: The second reactant (e.g., a nucleophile or a catalyst) is added to the NMR tube, and data acquisition is started immediately. A stopwatch should be used to record the time of each measurement.

-

Data Acquisition: A series of 1D spectra are acquired at regular time intervals. This can be automated using the spectrometer's software.

-

Data Analysis: The concentration of reactants and products at each time point is determined by integrating the corresponding signals in the NMR spectra. Plotting concentration versus time allows for the determination of the reaction rate and order.

Conductometric Titration

This method is suitable for reactions that involve a change in the number or type of ions in solution.

Protocol:

-

Apparatus Setup: A conductivity cell connected to a conductometer is immersed in a beaker containing the reactant solution. The solution is stirred continuously.

-

Initial Measurement: The initial conductivity of the solution is recorded.

-

Titration: The titrant is added in small, precise volumes from a burette. After each addition, the conductivity is allowed to stabilize before a reading is taken.

-

Data Analysis: A graph of conductivity versus the volume of titrant added is plotted. The equivalence point of the reaction is identified by a sharp change in the slope of the graph.

Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are complete within milliseconds to seconds, stopped-flow spectroscopy is the technique of choice.

Protocol:

-

Instrument Setup: The reactant solutions are loaded into separate syringes in the stopped-flow instrument. The observation cell is placed in the light path of a spectrophotometer or fluorometer.

-

Rapid Mixing: The syringes are driven simultaneously, forcing the reactants into a mixing chamber.

-

Flow and Stoppage: The mixed solution flows through the observation cell and into a stopping syringe. When the stopping syringe is full, the flow is abruptly halted.

-

Data Acquisition: The change in absorbance or fluorescence is recorded as a function of time, starting from the moment the flow stops.

-

Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation to determine the rate constant of the reaction.

Application in Drug Development: Covalent Inhibition of Kinases

Bifunctional molecules containing an alkyl bromide can be designed as targeted covalent inhibitors. These drugs first bind non-covalently to their target protein, and then the alkyl bromide "warhead" forms a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site. This irreversible inhibition can lead to enhanced potency and a prolonged duration of action.

A prime example of a target for such inhibitors is Bruton's tyrosine kinase (BTK) , a member of the Tec family of kinases that plays a crucial role in B-cell signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.

Visualizing the BTK Signaling Pathway and Covalent Inhibition

The following diagram illustrates a simplified BTK signaling pathway and the mechanism of its covalent inhibition.

Caption: Simplified BTK signaling pathway and covalent inhibition.

The diagram illustrates how antigen binding to the B-Cell Receptor (BCR) initiates a signaling cascade, leading to the activation of BTK. Activated BTK then phosphorylates PLCγ2, triggering downstream pathways that result in B-cell proliferation and survival. A bifunctional alkyl bromide inhibitor can irreversibly bind to a cysteine residue (Cys481) in the active site of BTK, blocking its activity and interrupting this signaling cascade.

Logical Workflow for Assessing Reactivity

The decision-making process for predicting the reactivity of a bifunctional alkyl bromide can be visualized as follows:

Caption: Workflow for predicting the dominant reaction pathway.

Conclusion

The reactivity of alkyl bromides within bifunctional molecules is a rich and complex field with profound implications for drug discovery. By understanding the principles of neighboring group participation and employing rigorous kinetic analysis, researchers can harness this reactivity to design novel therapeutics with high specificity and efficacy. The development of covalent inhibitors targeting key signaling molecules like BTK exemplifies the power of this approach, offering promising avenues for the treatment of a range of diseases. This guide provides a foundational framework for professionals in the field to navigate the intricacies of bifunctional alkyl bromide chemistry and leverage its potential in the advancement of medicine.

References

The Versatile Building Block: A Technical Guide to (4-Bromobutoxy)(tert-butyl)dimethylsilane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutoxy)(tert-butyl)dimethylsilane has emerged as a critical chemical building block, particularly in the innovative field of targeted protein degradation. Its unique bifunctional nature, possessing both a reactive bromo group and a stable, yet readily cleavable, tert-butyldimethylsilyl (TBDMS) ether, makes it an invaluable tool for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, key reactions, and detailed experimental protocols for its application in the development of novel therapeutics.

Core Chemical Properties and Specifications

This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.[1]

| Property | Value |

| Molecular Formula | C₁₀H₂₃BrOSi |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 89043-32-3 |

| IUPAC Name | This compound |

| Synonyms | 1-Bromo-4-(t-butyldimethylsilyloxy)butane, TBDMS-O-(CH₂)₄-Br |

Application as a Bifunctional Linker in PROTAC Synthesis

The primary application of this compound in modern drug discovery is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC generally involves a multi-step process where a ligand for the target protein and a ligand for an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)) are connected by a linker. This compound serves as a precursor to a flexible alkyl chain linker with a hydroxyl group at one end, which can be further functionalized.

The logical workflow for utilizing this building block in PROTAC synthesis is depicted below:

Key Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound: alkylation of a nucleophile and the subsequent deprotection of the TBDMS ether.

Protocol 1: Alkylation of a Phenolic Nucleophile

This protocol details the Williamson ether synthesis using this compound to alkylate a phenolic hydroxyl group, a common step in the synthesis of PROTACs targeting specific protein kinases.

Reaction Scheme:

Materials and Reagents:

-

Phenolic substrate (e.g., a derivative of a kinase inhibitor)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Add this compound (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Example):

| Reactant | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Substituted Phenol | 1.0 | DMF | K₂CO₃ | 60 | 12 | 85-95 |

Protocol 2: Deprotection of the TBDMS Ether

The removal of the TBDMS protecting group is a crucial step to unmask the hydroxyl functionality for subsequent coupling reactions. Fluoride-based reagents are most commonly employed for this transformation.

Reaction Scheme:

Materials and Reagents:

-

TBDMS-protected intermediate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Pyridine-HF

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TBAF):

-

Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography.

Quantitative Data (Example):

| Deprotection Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| TBAF (1M in THF) | 1.2 | THF | 25 | 2 | 90-98 |

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The following diagram illustrates the mechanism of action of a hypothetical PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature allows for the controlled and sequential introduction of a flexible linker, which is a key design element in the development of PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in the laboratory. As the field of targeted protein degradation continues to expand, the importance of such well-defined chemical tools will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Physical properties of TBDMS protected bromoalcohols

An In-depth Technical Guide on the Physical Properties of TBDMS Protected Bromoalcohols

For researchers, scientists, and drug development professionals, tert-butyldimethylsilyl (TBDMS) protected bromoalcohols are valuable bifunctional building blocks in organic synthesis. The TBDMS group offers robust protection for the alcohol functionality, allowing for selective reactions at the bromine-bearing carbon. This guide provides a comprehensive overview of the physical properties of several common TBDMS protected bromoalcohols, along with detailed experimental protocols for their synthesis and purification.

Core Physical Properties

The physical characteristics of TBDMS protected bromoalcohols are crucial for their handling, purification, and reaction setup. Key properties such as boiling point, density, and refractive index are summarized in the table below for easy comparison. These compounds are typically liquids at room temperature and are often purified by distillation or column chromatography.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| (2-Bromoethoxy)(tert-butyl)dimethylsilane[1] | C8H19BrOSi | 239.23[1] | 70-75 / 2.5 mmHg[1] | 1.115[1] | 1.444[1] |

| (3-Bromopropoxy)(tert-butyl)dimethylsilane[2] | C9H21BrOSi | 253.25[2] | 182[2] | 1.093 | 1.451[2] |

| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C10H23BrOSi | 267.28[3] | Not available | Not available | Not available |

| (4-Bromophenoxy)-tert-butyldimethylsilane[4] | C12H19BrOSi | 287.27[4] | 137 / 25 mmHg[4] | 1.174[4] | 1.511[4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of TBDMS protected bromoalcohols.

Synthesis of TBDMS Protected Bromoalcohols

The protection of bromoalcohols with a TBDMS group is typically achieved by reacting the corresponding bromoalcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is a commonly used base for this transformation.

Materials:

-

Bromoalcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.5 eq)

-

Imidazole (1.5 - 2.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bromoalcohol and imidazole in the chosen anhydrous solvent.

-

To this stirred solution, add TBDMSCl portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 3-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of TBDMS Protected Bromoalcohols

The crude TBDMS protected bromoalcohol can be purified using either distillation under reduced pressure or flash column chromatography.

Purification by Flash Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A non-polar eluent system, typically a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the specific compound and impurities.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TBDMS protected bromoalcohol.

-

It is important to note that TBDMS ethers can be sensitive to acidic conditions, and cleavage of the protecting group can sometimes occur on silica gel.[5] If this is observed, neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of TBDMS protected bromoalcohols.

Caption: General workflow for the synthesis and purification of TBDMS protected bromoalcohols.

References

- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]

- 2. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 89031-84-5 [m.chemicalbook.com]

- 3. This compound | C10H23BrOSi | CID 582370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Silyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Silyl ethers are indispensable protecting groups for hydroxyl functionalities in modern organic synthesis, particularly within the realm of drug development and complex molecule synthesis. Their widespread use stems from their ease of installation, tunable stability, and selective removal under mild conditions. However, their reactivity and the hazardous nature of the reagents used in their synthesis and cleavage necessitate a thorough understanding of their safe handling, storage, and disposal. This in-depth technical guide provides critical safety information, detailed experimental protocols, and logical workflows to ensure the safe and effective use of silyl ethers in the research and development environment.

Physicochemical Properties and Hazards of Common Silyl Ethers

A comprehensive understanding of the physicochemical properties of silyl ethers is fundamental to their safe handling. The following tables summarize key quantitative data for some of the most commonly utilized silyl ethers. This information has been compiled from various Safety Data Sheets (SDS) and chemical databases.

| Silyl Ether Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| Trimethylsilyl Ethyl Ether | 18107-18-1 | C₅H₁₄OSi | 118.25 | 71-73 @ 35 mmHg[1] | 50.6[1] |

| tert-Butyldimethylsilyl Ethyl Ether | Not Available | C₈H₂₀OSi | 160.33 | Not Available | Not Available |

| Triethylsilyl Ethyl Ether | 617-86-7 | C₈H₂₀OSi | 160.33 | 107-108[2] | -6[2] |

| Triisopropylsilylacetylene | 89343-06-6 | C₁₁H₂₂Si | 182.38 | 230.7 | 56.1[3] |

| tert-Butyldimethylsilyl Glycidyl Ether | 78906-15-7 | C₉H₂₀O₂Si | 188.34 | 195-197 | 70 |

| Phenyl Trimethylsilyl Ether | 1529-17-5 | C₉H₁₄OSi | 166.29 | 81 @ 23 mmHg[4] | 138[4] |

| Propargyloxytrimethylsilane | 5344-93-4 | C₆H₁₂OSi | 128.24 | 52 @ 85 mmHg[5] | Not Available |

Table 1: Physicochemical Properties of Selected Silyl Ethers

| Silylating Agent | CAS Number | Hazard Statements (H-phrases) |

| Trimethylsilyl Chloride | 75-77-4 | H225, H301, H312, H314, H331, H351[6] |

| tert-Butyldimethylsilyl Chloride | 18162-48-6 | H228, H314[7] |

| Triethylsilyl Chloride | 994-30-9 | H225, H315, H319, H335[8] |

| Triisopropylsilyl Chloride | 13154-24-0 | H314 |

| tert-Butyldiphenylsilyl Chloride | 58479-61-1 | H302, H312, H314, H318, H332, H335[9] |

| Trimethylsilyl Cyanide | 7677-24-9 | H225, H300, H310, H330, H410[10] |

| (Trimethylsilyl)diazomethane | 18107-18-1 | H300, H310, H330, H373 |

Table 2: Hazards of Common Silylating Agents

| Deprotection Reagent | CAS Number | Hazard Statements (H-phrases) |

| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | H225, H302, H314, H371, H372, H335[11] |

| Hydrofluoric Acid (HF) - Pyridine | 32001-55-1 | H300, H310, H330, H314 |

| Acetic Acid | 64-19-7 | H226, H314 |

| Camphorsulfonic Acid (CSA) | 3144-16-9 | H314 |

Table 3: Hazards of Common Deprotection Reagents

Personal Protective Equipment (PPE)

Due to the hazardous nature of silylating agents and deprotection reagents, stringent adherence to personal protective equipment protocols is mandatory.

-

Eye Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[12] When there is a risk of explosion, large splashes, or a highly exothermic reaction, a face shield must be worn over the safety goggles.[12]

-

Hand Protection : Chemically resistant gloves are essential. Disposable nitrile gloves offer good general protection, but it is crucial to consult the manufacturer's compatibility chart for specific reagents.[12] For highly reactive or corrosive substances, consider double-gloving or using heavier-duty gloves such as neoprene or butyl rubber.

-

Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[12] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[12] Avoid synthetic clothing materials like polyester, which can melt and adhere to the skin in a fire.[12]

-

Respiratory Protection : All work with volatile silylating agents and deprotection reagents should be conducted in a certified chemical fume hood.[13] If there is a risk of exceeding permissible exposure limits, a respirator may be required, which necessitates proper fit-testing and training.[12]

Experimental Protocols: Synthesis, Deprotection, and Quenching

Detailed and tested protocols are essential for the safe and successful use of silyl ethers. The following sections provide representative procedures.

General Silylation of an Alcohol (Corey Protocol)

This protocol is a widely used and reliable method for the protection of alcohols.

Materials:

-

Alcohol

-

Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the silyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from less than an hour for primary alcohols to several days for hindered alcohols.[14]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude silyl ether by flash column chromatography.

References

- 1. chembk.com [chembk.com]

- 2. Triethylsilane - Safety Data Sheet [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 1529-17-5 CAS MSDS (Trimethyl(phenoxy)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Silyl ether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Bromobutoxy)(tert-butyl)dimethylsilane. Given the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting its solubility based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility of the compound in various organic solvents.

Core Principles of Solubility

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a primary guiding principle. This compound possesses a molecular structure with distinct regions of varying polarity, which dictates its solubility behavior.

The molecule incorporates a polar carbon-bromine (C-Br) bond and a silicon-oxygen (Si-O) bond, which can lead to dipole-dipole interactions. However, the presence of a nonpolar butyl chain and bulky tert-butyl and dimethylsilyl groups introduces significant nonpolar character, leading to London dispersion forces being a predominant intermolecular interaction. Alkyl halides, such as this compound, are generally soluble in organic solvents because the energy required to break the intermolecular attractions between the solute molecules and between the solvent molecules is comparable to the energy released when new solute-solvent attractions are formed.[1][2] Conversely, it is expected to have very low solubility in highly polar protic solvents like water, as the strong hydrogen bonding network in water would be disrupted without sufficient compensating interactions.[3]

Predicted Solubility Profile

Based on the structural analysis and general solubility principles of alkyl halides and silyl ethers, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents.[1][4][5][6]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | The nonpolar alkyl chain of the solute will interact favorably with the nonpolar solvent via London dispersion forces. |

| Toluene | Soluble | Similar to hexane, the nonpolar nature of toluene will facilitate dissolution. | |

| Carbon Tetrachloride | Soluble | Being a nonpolar solvent, it is expected to readily dissolve the compound. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | The moderate polarity of DCM can interact with the polar C-Br and Si-O bonds, while its organic nature accommodates the nonpolar parts of the molecule.[7] |

| Tetrahydrofuran (THF) | Very Soluble | THF is a good solvent for a wide range of organic compounds and is expected to effectively solvate the molecule. | |

| Ethyl Acetate | Soluble | Expected to be a good solvent due to its ability to engage in both dipole-dipole and dispersion interactions. | |

| Acetone | Soluble | Its polarity should allow for good interaction with the polar functionalities of the solute. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |

| Polar Protic | Ethanol | Moderately Soluble | The alkyl chain of ethanol can interact with the nonpolar parts of the solute, but the hydrogen bonding of ethanol may be somewhat disrupted, leading to moderate solubility. |

| Methanol | Sparingly Soluble | Methanol is more polar than ethanol and its hydrogen-bonding network is more significant, which will likely result in lower solubility.[6] | |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this largely nonpolar molecule.[3] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the shake-flask method, a reliable technique for measuring equilibrium solubility.[8]

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV, or NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately determine the mass or volume of the filtered solution.

-

Quantify the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., GC-MS with an internal standard, or HPLC-UV with a calibration curve).

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

The following diagrams illustrate the logical relationships and workflows pertinent to the solubility of this compound.

Caption: Logical relationship of factors influencing solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols for the Use of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Grignard reactions. This versatile reagent allows for the introduction of a protected four-carbon hydroxylated chain, a common structural motif in natural products and pharmaceutical agents. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the primary alcohol, stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.[1][2]

Introduction

Grignard reagents are powerful organometallic compounds essential for the formation of carbon-carbon bonds. The synthesis of a Grignard reagent from a haloalcohol is not feasible due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent.[1] Therefore, protection of the alcohol functionality is crucial. The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered and chemically robust protecting group, ideal for this purpose.

This compound is a key starting material for generating the corresponding Grignard reagent, 4-(tert-butyldimethylsiloxy)butylmagnesium bromide. This reagent can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, to introduce the protected hydroxybutyl moiety.[1][3] Subsequent deprotection of the silyl ether reveals the primary alcohol, providing a versatile synthetic handle for further functionalization.

Reaction Principle and Workflow

The overall process involves three main stages:

-

Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent to form 4-(tert-butyldimethylsiloxy)butylmagnesium bromide.

-

Reaction with an Electrophile: The newly formed Grignard reagent attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, to form a new carbon-carbon bond.[3]

-

Aqueous Work-up and Deprotection: The reaction is quenched with an aqueous solution to protonate the intermediate alkoxide. The silyl protecting group can then be removed, typically under acidic conditions or with a fluoride source, to yield the final alcohol product.

Figure 1. General workflow for the use of this compound in a Grignard reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the formation of the Grignard reagent and its subsequent reaction with an electrophile, using benzaldehyde as a representative example.

Materials and Equipment:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Benzaldehyde (or other electrophile)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Protocol 1: Preparation of 4-(tert-butyldimethylsiloxy)butylmagnesium bromide

This protocol details the formation of the Grignard reagent.

-

Apparatus Setup: Assemble a three-necked round-bottom flask, previously oven-dried and cooled under an inert atmosphere, with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

-

Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

-

Reaction: The reaction is initiated by gentle warming or the addition of an activator like 1,2-dibromoethane if necessary. A color change and gentle reflux indicate the start of the reaction. Once initiated, add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is used directly in the next step.

Protocol 2: Reaction with Benzaldehyde

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde.

-

Electrophile Addition: Cool the solution of 4-(tert-butyldimethylsiloxy)butylmagnesium bromide to 0 °C using an ice bath.

-

Reaction: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

-

Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure TBDMS-protected alcohol.

Figure 2. Detailed experimental workflow for the Grignard reaction.

Quantitative Data

The following table summarizes representative quantitative data for the Grignard reaction of this compound with benzaldehyde. These values are based on typical yields for similar reactions and should be considered as a guideline.

| Step | Reagent/Product | Molar Ratio | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | 4-(tert-butyldimethylsiloxy)butylmagnesium bromide | - | >90 (assumed) | - | Titration |

| 2 | 1-Phenyl-5-(tert-butyldimethylsiloxy)pentan-1-ol | 1.0 (Benzaldehyde) | 85-95 | >95 | GC-MS, ¹H NMR |

Signaling Pathways and Logical Relationships

The reactivity of the Grignard reagent is dictated by the polarity of the carbon-magnesium bond, which renders the carbon atom nucleophilic. This nucleophilic carbon then attacks the electrophilic carbon of the carbonyl group in aldehydes and ketones.

Figure 3. Logical relationship of reactants and products in the Grignard reaction.

Conclusion

The use of this compound in Grignard reactions provides an efficient and reliable method for the introduction of a protected four-carbon hydroxyalkyl chain. The TBDMS protecting group is stable under the reaction conditions and can be readily removed in a subsequent step. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the synthesis of complex molecules bearing this important structural motif. Careful attention to anhydrous conditions is paramount for the success of this reaction.

References

- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Utilizing (4-Bromobutoxy)(tert-butyl)dimethylsilane as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to (4-Bromobutoxy)(tert-butyl)dimethylsilane in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

This compound is a versatile bifunctional linker used in the synthesis of PROTACs. It features a four-carbon alkyl chain that provides spatial separation between the two ligands, a crucial factor for productive ternary complex formation. The molecule is functionalized with a bromo group, which serves as a reactive handle for nucleophilic substitution, and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. The TBS protecting group is stable under various reaction conditions and can be selectively removed at a later synthetic stage to reveal a hydroxyl group for further conjugation. This allows for a modular and controlled approach to PROTAC synthesis.

Mechanism of Action of a PROTAC

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple protein molecules.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with Alkyl-Ether Linkers

The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) that utilize alkyl-ether linkers similar in nature to the butoxy linker derived from this compound. These values are critical for assessing the potency and efficacy of the synthesized PROTACs.

| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET6 | BRD4 | Pomalidomide (CRBN) | PEG/Alkyl | ~10 | >95 | Jurkat | [1][2] |

| MZ1 | BRD4 | VH032 (VHL) | Alkyl-Ether | ~50 | >90 | HeLa | [3] |

| Compound 22a | BRD4 | Alkenyl Oxindole (DCAF11) | Alkyl-Ether | 7.36 | >98 | - | [4][5][6] |

| A-1874 | BRD4 | Pomalidomide (CRBN) | Alkyl-Ether | 5 | ~90 | RS4;11 | |

| ARV-771 | BRD4 | VHL ligand | Alkyl-Ether | <1 | >90 | 22Rv1 |

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

Part 1: Synthesis of a PROTAC using this compound